Chlorprothixene
Overview
Description
Synthesis Analysis
The synthesis of Chlorprothixene and its derivatives involves complex chemical processes. For instance, the photophysical properties of its primary photoproduct, 2-chlorothioxanthone (CTX), have been studied due to its use as a photoinitiator for the reticulation of synthetic resins and pharmaceutical preparations. CTX is formed from CPTX under specific conditions, showcasing the intricacies involved in Chlorprothixene's chemical reactions and its potential environmental implications (Piñero Santiago et al., 2011).
Molecular Structure Analysis
The molecular structure of Chlorprothixene allows for various chemical interactions and transformations. Notably, its structure enables the formation of photo-transformation products (PTPs) under certain environmental conditions, such as exposure to UV light. These PTPs have been identified and assessed for their biodegradability and ecotoxicity, providing insight into the persistence and potential risks of Chlorprothixene residues in aquatic environments (Khaleel et al., 2019).
Chemical Reactions and Properties
Chlorprothixene undergoes various chemical reactions, including photodegradation under UV light, leading to the formation of multiple PTPs. These reactions are influenced by factors such as initial drug concentration, pH, and temperature, which affect the rate and extent of photodegradation. The elucidation of these PTPs through high-resolution mass spectrometry highlights the complex chemical behavior of Chlorprothixene when exposed to environmental conditions (Khaleel et al., 2019).
Physical Properties Analysis
The study of Chlorprothixene's physical properties, such as its photophysical properties observed through the analysis of CTX, provides valuable information on how its structure affects its behavior and stability under various conditions. These properties are crucial for understanding the environmental fate of Chlorprothixene and its derivatives, as well as for developing methods for their detection and removal from environmental samples (Piñero Santiago et al., 2011).
Chemical Properties Analysis
The chemical properties of Chlorprothixene, including its reactivity and the formation of PTPs, are essential for assessing its environmental impact. The non-biodegradability of CPTX and its PTPs suggests potential risks to aquatic environments, underscoring the need for further research focusing on its environmental behavior and the development of strategies to mitigate its release and persistence in nature (Khaleel et al., 2019).
Scientific Research Applications
Psychotropic Effects : Initially introduced as a new psychotropic drug, Chlorprothixene induces sedation, counters effects of histamine, acetylcholine, and adrenaline, and demonstrates antiemetic activity. It was found to be an effective psychotropic agent as early as 1962 (The British Edition of the Medical Letter on Drugs and Therapeutics, 1962).
Antipsychotic Properties : Its antipsychotic properties are linked to its potent inhibition of Na+-K+ Mg2+ ATPase in the brain. This action contributes significantly to its therapeutic effects in psychiatric conditions (Ebadi & Carver, 1970, European Journal of Pharmacology).
Photoinitiator in Pharmaceuticals : A derivative, 2α-chlorothioxanthone (CTX), is utilized as a photoinitiator in the reticulation of synthetic resins and pharmaceutical preparations, highlighting Chlorprothixene's role in pharmaceutical manufacturing (Piñero Santiago et al., 2011, Photochemistry and Photobiology).
Veterinary Medicine : In veterinary medicine, particularly for dogs, Chlorprothixene serves as a sedative, narcotic, and premedicant, offering smooth induction and recovery in general anesthesia (Sumner-Smith, 1962, Journal of Small Animal Practice).
Treatment of Paranoid Symptoms : It has been effective in controlling paranoid symptoms at high dosages (200 to 1200 mg daily), comparable to chlorpromazine but with fewer side effects (Cahn Ch, 1963, Canadian Medical Association Journal).
Therapeutic Effect in Schizophrenia : Chlorprothixene has neuroleptic, tranquillizing, and thymoleptic properties, proving beneficial in treating chronic schizophrenia with minimal side-effects (Scanlan & May, 1963, British Journal of Psychiatry).
Effects on Blood Platelets and Uric Acid Levels : It affects bleeding time, platelet aggregation, and serum urate levels in rats, indicating its impact on the hemostatic system and purine metabolism (Stavric et al., 1975, Pharmacological Research Communications).
Chronic Pain Alleviation : Although effective in alleviating constant chronic pain in some patients, its side effects were noted to be significant (Nathan, 1978, Pain).
Risk of Cardiometabolic Adverse Events : A recent study in 2022 identified an increased risk of cardiometabolic adverse events, such as diabetes, with low-dose Chlorprothixene use compared to low-dose quetiapine (Højlund et al., 2022, Basic & Clinical Pharmacology & Toxicology).
Biochemical and Photophysical Studies : Various studies have been conducted to understand its biochemical and photophysical properties, including drug compliance indicators, sensitive detection methods in biological specimens, and its stability and decomposition kinetics (Shalev et al., 1989, The Journal of Clinical Psychiatry; Wallace, 1967, Journal of Pharmaceutical Sciences; Tuzhi et al., 1991, Analyst; Chauvet & Masse, 1983, Thermochimica Acta; Piñero et al., 2009, Photochemistry and Photobiology).
Safety And Hazards
properties
IUPAC Name |
(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPOMRSOLSGNFJ-AUWJEWJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022810 | |
Record name | Chlorprothixene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN WATER @ PH 6-6.5 /HYDROCHLORIDE/, PRACTICALLY INSOL IN WATER; 1 G SOL IN 25 ML ALCOHOL, 10 ML ETHER, 2 ML CHLOROFORM, SOL IN PETROLEUM ETHER | |
Record name | SID26665646 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Chlorprothixene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01239 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORPROTHIXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2808 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Chlorprothixene blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis., ...IT CAN BE EXPECTED TO DEPRESS THE CNS AT THE SUBCORTICAL LEVEL OF THE BRAIN, THE MIDBRAIN, & THE BRAIN STEM RETICULAR FORMATION., .../IT/ IS MORE ACTIVE THAN CHLORPROMAZINE IN INHIBITING POSTURAL REFLEXES & MOTOR COORDINATION & LESS ACTIVE IN ANTIHISTAMINIC EFFECTS. CHLORPROTHIXENE POSSESSES SEDATIVE, ADRENOLYTIC, HYPOTHERMIC, ANTICHOLINERGIC, & ANTIEMETIC PROPERTIES., Thioxanthenes are thought to benefit psychotic conditions by blocking postsynaptic dopamine receptors in the brain. They also produce an alpha-adrenergic blocking effect and depress the release of most hypothalamic and hypophyseal hormones. However, the concentration of prolactin is increased due to blockade of prolactin inhibitory factor (PIF), which inhibits the release of prolactin from the pituitary gland. /Thioxanthenes/, Chlorprothixene also inhibits the medullary chemoreceptor trigger zone to produce an antiemetic effect, and is also thought to cause an indirect reduction of stimuli to the brain stem reticular system to produce a sedative effect. | |
Record name | Chlorprothixene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01239 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORPROTHIXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2808 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Chlorprothixene | |
Color/Form |
Pale yellow crystals. | |
CAS RN |
113-59-7 | |
Record name | Chlorprothixene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chlorprothixene [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorprothixene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01239 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | chlorprothixene | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18720 | |
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Record name | Chlorprothixene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022810 | |
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Record name | Chlorprothixene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.666 | |
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Record name | CHLORPROTHIXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S7OD60EWP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | CHLORPROTHIXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2808 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
153-154, 97-98 °C, CRYSTALS; MP: 221 °C /CHLORPROTHIXENE HYDROCHLORIDE/ | |
Record name | Chlorprothixene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01239 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORPROTHIXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2808 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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